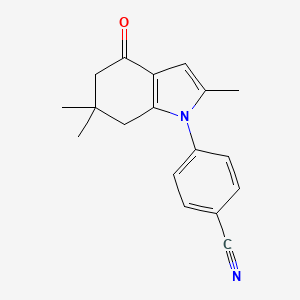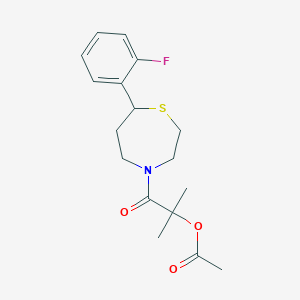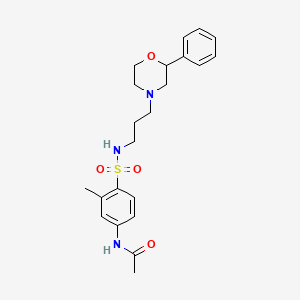
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide, commonly known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research demonstrates the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming at antimicrobial applications. These compounds show promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).
Electronic and Biological Interactions
Studies on the structural parameter, electron behavior, wave function, and biological properties of related compounds, using computational methods such as Gaussian 16 W DFT, have provided insights into their reactivity and possible biological applications. The findings suggest potential uses in exploring drug mechanisms and antimicrobial activities (Bharathy et al., 2021).
Characterization and Thermal Studies
The synthesis and characterization of sulfanilamide derivatives, including thermal and antimicrobial studies, offer insights into their structural and functional properties. These studies contribute to the understanding of their stability and potential antimicrobial efficacy (Lahtinen et al., 2014).
Crystalline Polymorph Discovery
Research into crystalline polymorph selection and discovery, utilizing diverse libraries of polymer heteronuclei, presents a novel approach to exploring polymorph space. This methodology could significantly impact the pharmaceutical and pigment manufacturing industries by allowing the selective production of stable polymorphs of various compounds (Price et al., 2005).
Propriétés
IUPAC Name |
N-[3-methyl-4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-17-15-20(24-18(2)26)9-10-22(17)30(27,28)23-11-6-12-25-13-14-29-21(16-25)19-7-4-3-5-8-19/h3-5,7-10,15,21,23H,6,11-14,16H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZBMJHBWFFDPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)
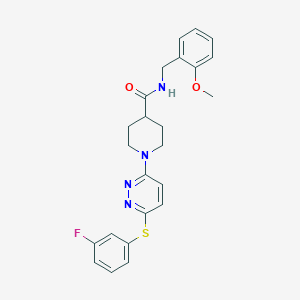
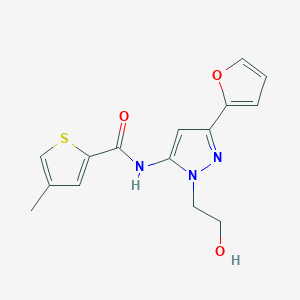

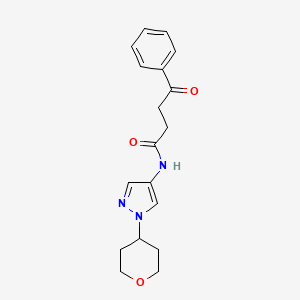
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)
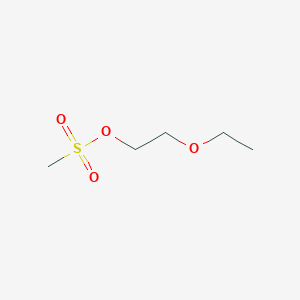
![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)
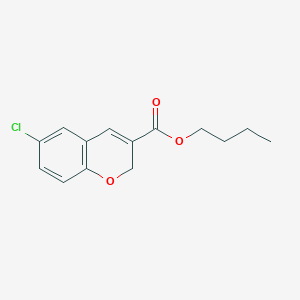
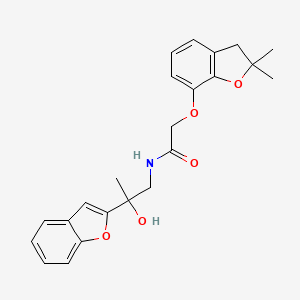
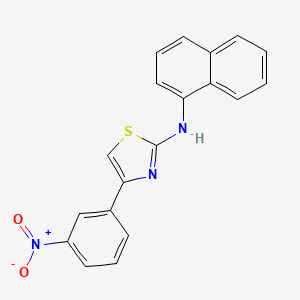
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
